Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester
Description
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester is a fluorinated cyclohexane derivative featuring an ethyl ester and an amino group attached to a central glycine backbone. This compound is structurally characterized by the presence of two fluorine atoms at the 4,4-positions of the cyclohexyl ring, which confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)8(13)7-3-5-10(11,12)6-4-7/h7-8H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNGTCKYDTLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(CC1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Catalytic Hydrogenation
The most widely reported method involves sequential hydrogenation of 4-nitrophenyl acetic acid to generate the trans-4-amino-cyclohexyl acetic acid ethyl ester scaffold. As detailed in a patented process, this approach begins with hydrogenation of 4-nitrophenyl acetic acid in aqueous medium using Raney nickel at 49°C under 130 atm pressure. The intermediate 4-aminophenyl acetic acid undergoes further hydrogenation at 55–58°C under 4 bar overpressure to yield a cis/trans mixture of 4-amino-cyclohexyl acetic acid (81% trans, 19% cis).
Key challenges include:
- Catalyst selection : Pd/C outperforms Raney nickel in achieving higher trans-selectivity (60–70% trans isomer) under milder conditions (40–50°C, 0.1–0.6 bar overpressure).
- Solvent effects : Protic solvents like ethanol or water enhance hydrogenation rates but complicate product isolation. Anhydrous ethanol saturated with HCl facilitates esterification but requires careful handling due to corrosivity.
Esterification and Isomer Separation
The crude 4-amino-cyclohexyl acetic acid is esterified with ethanol in the presence of thionyl chloride or HCl gas. Trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride precipitates upon ether addition, yielding 40% after recrystallization in acetonitrile (m.p. 173–176°C).
Table 1 : Optimization of Hydrogenation Conditions
| Parameter | Raney Ni | Pd/C |
|---|---|---|
| Temperature | 49°C | 40–50°C |
| Pressure | 130 atm | 0.1–0.6 bar |
| Trans:cis Ratio | 81:19 | 60:40 |
| Yield | 70% | 65% |
Biomimetic Enantioselective Synthesis
Application to Cyclohexyl Systems
Adapting this method to cyclohexyl substrates requires:
- Ring fluorination : Electrophilic fluorination of cyclohexene intermediates using Selectfluor or XeF₂.
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis to install the 4,4-difluoro configuration.
Fluorination and Ring Closure Strategies
Electrophilic Fluorination
Industrial-Scale Challenges and Solutions
Isomer Purification
- Crystallization : Trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride preferentially crystallizes from acetonitrile at −5–0°C, achieving >98% purity.
- Chromatography : Silica gel chromatography with hexanes/ethyl acetate (6:1) resolves cis/trans esters but is cost-prohibitive for large-scale use.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–F bond formation shows promise for mild, late-stage fluorination, avoiding harsh reagents like HF or SF₄.
Continuous-Flow Hydrogenation
Microreactor systems enhance heat/mass transfer in hydrogenation steps, improving trans-selectivity and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorocyclohexyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
(a) Fluorination vs. Non-Fluorinated Analogs
- Ethyl 2-amino-2-cyclohexylacetate (CAS 91016-81-8, ): This compound lacks fluorine substituents on the cyclohexyl ring.
- tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid methyl ester (QD-2935, ): This analog includes a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl ester instead of ethyl. The Boc group enhances stability during synthetic processes, while the methyl ester may reduce steric bulk compared to the ethyl variant .
(b) Cyclohexylidene Derivatives
- tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexylidene)-acetic acid methyl ester (QD-5606, ): The cyclohexylidene group introduces a double bond, altering ring conformation and rigidity. This structural change could impact binding affinity in biological systems or polymerization efficiency in materials science .
Ester Group Modifications
- The nitro-phenoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. Such differences influence reactivity in nucleophilic substitution or polymerization reactions .
Ethyl N-(diphenylmethylene)glycinate (CAS 69555-14-2, ):
This glycine ester features a diphenylmethylene group, which provides steric hindrance and aromatic π-π interactions absent in the difluoro-cyclohexyl analog. These properties may affect crystallization behavior or enzymatic stability .
Amino Group Modifications
- (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride (CAS 57591-61-4, ): The hydroxyl group on the phenyl ring introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, the lack of fluorine and the presence of a charged hydrochloride salt differentiate its pharmacokinetic profile from the neutral, fluorinated target compound .
Key Data Table: Structural and Functional Comparison
Biological Activity
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4,4-difluorocyclohexylamine with ethyl chloroacetate or similar reagents. The structural formula can be represented as follows:
The compound's unique structure contributes to its biological activity by interacting with various biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the areas of anticancer and antimicrobial properties. The following sections detail these activities along with relevant data.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase-3 activation |
| CEM-13 | 0.48 | Cell cycle arrest at G1 phase |
| U-937 | 0.78 | Increased p53 expression |
The compound's effectiveness can be attributed to its ability to trigger apoptotic pathways and alter cell cycle dynamics, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| E. coli | 40 | 50 (Ceftriaxone) |
| S. aureus | 30 | 40 (Ceftriaxone) |
| P. aeruginosa | 50 | 60 (Ceftriaxone) |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study conducted on MCF-7 cells revealed that this compound significantly increased caspase-3 activity, indicating a strong apoptotic effect. Western blot analysis confirmed increased levels of pro-apoptotic proteins such as p53.
- Cell Cycle Analysis : Flow cytometry assays indicated that treatment with the compound resulted in a significant arrest of the cell cycle at the G1 phase in CEM-13 cells, leading to reduced proliferation rates .
- Antimicrobial Efficacy : In vitro tests against E. coli and S. aureus demonstrated that the compound had comparable or superior efficacy compared to standard antibiotics like ceftriaxone, suggesting its potential as an alternative treatment option.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
